α-Hyodeoxycholic Acid-d5
Description
Overview of Bile Acid Metabolism and Physiological Significance
Bile acids are steroid acids found predominantly in the bile of mammals. wikipedia.org These crucial molecules are synthesized in the liver from cholesterol and are integral to the digestion and absorption of fats and fat-soluble vitamins in the small intestine. elsevier.esyoutube.com The two primary bile acids synthesized by the liver are cholic acid and chenodeoxycholic acid. youtube.com Before secretion into the biliary system, these are conjugated with the amino acids glycine (B1666218) or taurine (B1682933), a process that increases their water solubility. elsevier.es
The physiological functions of bile acids extend beyond digestion. They are significant signaling molecules that regulate their own synthesis and circulation, as well as influence lipid, glucose, and energy metabolism. nih.gov This regulation is achieved through the activation of specific nuclear receptors and G protein-coupled receptors. elsevier.esnih.gov The enterohepatic circulation, a process where bile acids are reabsorbed in the intestine and returned to the liver, is vital for maintaining a stable bile acid pool and exerting their systemic effects. youtube.comnih.gov Disruptions in bile acid metabolism have been linked to various conditions, including cholestatic liver diseases, fatty liver disease, and cardiovascular diseases. nih.gov
Specificity of α-Hyodeoxycholic Acid within the Bile Acid Pool
α-Hyodeoxycholic acid (HDCA) is a secondary bile acid, meaning it is formed from primary bile acids through the metabolic activity of intestinal bacteria. wikipedia.org Specifically, it is produced from the 6α-hydroxylation of lithocholic acid or the 7-dehydroxylation of hyocholic acid. While present in trace amounts in healthy humans, it is a major component of the bile acid pool in pigs. wikipedia.orgnih.gov The defining structural feature of HDCA is the presence of a hydroxyl group at the 6α position, which makes it a more hydrophilic, or water-soluble, bile acid compared to deoxycholic acid. wikipedia.org This hydrophilicity influences its metabolic fate and physiological functions. In humans, HDCA can undergo glucuronidation in the liver and kidneys, a detoxification pathway for eliminating potentially harmful bile acids. wikipedia.org
Rationale for Stable Isotope-Labeled Bile Acids in Quantitative Research
Quantitative analysis of bile acids in biological samples presents a significant challenge due to their structural diversity and complex physicochemical properties. nih.gov To achieve accurate and precise measurements, stable isotope-labeled internal standards are widely used in mass spectrometry-based methods. nih.govnih.gov These standards, which are chemically identical to the analyte of interest but have a higher mass due to the incorporation of stable isotopes like deuterium (B1214612) (²H or D) or carbon-13 (¹³C), are added to a sample at a known concentration before processing. nih.govisotope.com By comparing the mass spectrometer's response of the native analyte to its labeled internal standard, researchers can accurately quantify the endogenous levels of the bile acid, correcting for any loss that may occur during sample preparation and analysis. nih.gov
Applications of Deuterated Analogs in Biological Studies
Deuterated analogs, where one or more hydrogen atoms in a molecule are replaced by deuterium, are valuable tools in metabolic research. hwb.gov.in The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a "kinetic isotope effect." nih.gov This effect can slow down the rate of metabolic reactions that involve the breaking of a carbon-hydrogen bond. nih.gov In drug development, this property is sometimes exploited to improve the pharmacokinetic profile of a drug by reducing its rate of metabolism. researchgate.netnih.gov In the context of metabolic research, deuterated compounds like α-Hyodeoxycholic Acid-d5 serve as ideal internal standards for mass spectrometry because they co-elute with the unlabeled analyte but are distinguishable by their mass. researchgate.net This allows for precise quantification of the endogenous compound in various biological matrices. nih.gov
Advantages of α-Hyodeoxycholic Acid-d5 as a Research Tool
α-Hyodeoxycholic Acid-d5 is the deuterium-labeled version of α-Hyodeoxycholic acid. medchemexpress.com Its primary application in research is as an internal standard for the accurate quantification of endogenous α-Hyodeoxycholic acid levels using mass spectrometry. medchemexpress.com By incorporating five deuterium atoms, its mass is significantly shifted from the unlabeled compound, preventing spectral overlap and ensuring accurate measurement. medchemexpress.com This tool is crucial for studies investigating the role of α-Hyodeoxycholic acid in various physiological and pathophysiological processes.
Current Research Landscape and Unaddressed Questions Pertaining to α-Hyodeoxycholic Acid
Recent research has highlighted the potential therapeutic roles of α-Hyodeoxycholic acid. Studies have shown that HDCA can improve HDL function and inhibit the formation of atherosclerotic lesions in animal models. nih.gov It has also demonstrated the ability to reduce fat accumulation and inflammation in the liver, suggesting its potential for treating non-alcoholic fatty liver disease (NAFLD). hkbu.edu.hk Furthermore, research indicates that HDCA may play a role in regulating glucose homeostasis and has shown anti-proliferative effects in colorectal cancer cells. nih.govfrontiersin.org
Despite these promising findings, several questions remain. The precise mechanisms through which HDCA exerts its beneficial effects are still being elucidated. Further research is needed to understand its interactions with various cellular receptors and signaling pathways. frontiersin.orgpatsnap.com Additionally, while animal studies have been encouraging, the therapeutic efficacy and safety of HDCA in humans require thorough investigation through clinical trials. hkbu.edu.hk The role of the gut microbiome in modulating HDCA levels and its subsequent physiological effects is another area of active research. nih.govfrontiersin.org
Properties
Molecular Formula |
C₂₄H₃₅D₅O₄ |
|---|---|
Molecular Weight |
397.6 |
Synonyms |
(3α,5β,6α)-3,6-Dihydroxycholan-24-oic Acid-d5; 3α,6α-Dihydroxy-5β-cholan-24_x000B_-oate-d5; 3α,6α-Dihydroxy-5β-cholan-24-oic Acid-d5; 6α-Hydroxylithocholic Acid-d5; 7-Deoxyhyocholic Acid-d5; Hyodeoxycholic Acid-d5; Hyodesoxycholic Acid-d5; Iodeoxycholic Ac |
Origin of Product |
United States |
Ii. Advanced Analytical Methodologies for the Quantitative Determination of α Hyodeoxycholic Acid and Its Deuterated Analog
Development and Validation of Mass Spectrometry-Based Assays Utilizing α-Hyodeoxycholic Acid-d5 as an Internal Standard
The development of robust and sensitive assays for α-HDCA relies heavily on mass spectrometry (MS) coupled with chromatographic separation. α-Hyodeoxycholic Acid-d5 serves as an ideal internal standard because it co-elutes with the unlabeled analyte and has a similar ionization efficiency, but is distinguishable by its higher mass. researchgate.net This ensures high accuracy and precision in quantitative analyses.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the analysis of bile acids due to its high sensitivity and specificity. mdpi.com These methods enable the simultaneous quantification of numerous bile acids, including α-HDCA, from complex biological matrices. nih.gov
Effective chromatographic separation is essential for distinguishing α-HDCA from its isomers and other structurally similar bile acids. sigmaaldrich.com Reversed-phase chromatography is the standard approach. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) systems are commonly employed to achieve optimal resolution and rapid analysis times. nih.gov
Key components of chromatographic optimization include:
Analytical Column: C18 columns are most frequently used, with variations like Ascentis® Express C18, Cortecs T3, ACQUITY UPLC BEH C18, and Thermo Hypersil Gold C18 being reported for successful separation of bile acid profiles. sigmaaldrich.comnih.govmdpi.comnih.govmdpi.com
Mobile Phase: A gradient elution is typically used, combining an aqueous phase with an organic phase. The aqueous phase often consists of water with additives like formic acid and/or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. nih.govnih.govsigmaaldrich.com The organic phase is commonly a mixture of acetonitrile (B52724) and/or methanol (B129727). nih.govsigmaaldrich.com
Gradient and Flow Rate: The gradient is carefully optimized to separate dozens of bile acids within a single run, which can range from 7 to 22 minutes. nih.govmdpi.com Flow rates are adjusted based on the column dimensions and particle size.
Table 1: Examples of Chromatographic Conditions for α-Hyodeoxycholic Acid Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | Cortecs T3, 2.7 µm (2.1 x 30 mm) nih.gov | Ascentis® Express C18, 2.7 µm (15 cm x 4.6 mm) sigmaaldrich.com | ACQUITY UPLC BEH C18, 1.7 µm (2.1 mm x 150 mm) mdpi.com |
| Mobile Phase A | Water with 0.1% of 200 mM ammonium formate (B1220265) & 0.01% formic acid nih.gov | Water with 5 mM ammonium acetate & 0.012% formic acid sigmaaldrich.com | Water with 0.1% formic acid mdpi.com |
| Mobile Phase B | 50:50 Acetonitrile:Isopropanol with 0.1% of 200 mM ammonium formate & 0.01% formic acid nih.gov | Methanol with 5 mM ammonium acetate & 0.012% formic acid sigmaaldrich.com | Acetonitrile with 0.1% formic acid mdpi.com |
| Column Temp. | 60 °C nih.gov | 40 °C sigmaaldrich.com | 55 °C mdpi.com |
| Flow Rate | 1.0 mL/min nih.gov | 0.6 mL/min sigmaaldrich.com | 0.5 mL/min mdpi.com |
Detection and quantification are typically performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. nih.gov Electrospray ionization (ESI) in the negative ion mode is standard for bile acid analysis. nih.govnih.gov
For unconjugated bile acids like α-HDCA, collision-induced dissociation often results in poor fragmentation. sigmaaldrich.comnih.gov Therefore, it is common to monitor the transition of the deprotonated molecule [M-H]⁻ as both the precursor ion and the product ion. nih.govnih.gov The mass-to-charge ratio (m/z) for α-HDCA is 391.3, while the deuterated internal standard α-Hyodeoxycholic Acid-d5 would have a correspondingly higher m/z, allowing for its distinct detection. nih.gov
Optimization of MS parameters is critical for achieving the highest sensitivity.
Table 2: Typical Mass Spectrometric Parameters for α-Hyodeoxycholic Acid (α-HDCA)
| Parameter | Typical Setting | Reference |
|---|---|---|
| Ionization Mode | Negative Electrospray (ESI) | nih.govnih.gov |
| Precursor Ion [M-H]⁻ | m/z 391.3 | nih.gov |
| Product Ion | m/z 391.3 | nih.gov |
| Ion Spray Voltage | -4200 V to -4500 V | nih.govnih.gov |
| Source Temperature | 450 °C to 500 °C | nih.govnih.gov |
| Collision Gas | Nitrogen | nih.gov |
While less common than LC-MS, Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for bile acid analysis. Due to the low volatility of bile acids, a derivatization step is mandatory prior to GC-MS analysis. shimadzu.com This typically involves a two-step process:
Methylation: The carboxylic acid group is converted to a methyl ester.
Trimethylsilylation (TMS): The hydroxyl groups are converted to TMS ethers. shimadzu.com
Following derivatization, the compounds are sufficiently volatile for separation on a GC column and detection by MS. For the derivatized hyodeoxycholic acid, quantitative analysis can be performed by monitoring specific fragment ions, such as m/z 370.0 and 255.0. shimadzu.com An appropriate deuterated internal standard, like a d5-labeled cholic acid, is used for quantification. shimadzu.com
High-Resolution Mass Spectrometry (HRMS) platforms, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers, are powerful tools for semi-targeted and untargeted metabolomics, including the profiling of bile acids. mdpi.comresearchgate.netcreative-proteomics.com HRMS provides highly accurate mass measurements, which aids in the confident identification of compounds in complex biological samples. mdpi.com In these profiling studies, deuterated internal standards like α-Hyodeoxycholic Acid-d5 are crucial for normalizing the data and ensuring the reliability of relative quantification across different samples. mdpi.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocols
Sample Preparation Strategies for Diverse Biological Matrices
The goal of sample preparation is to efficiently extract bile acids from the biological matrix while removing interfering substances like proteins and phospholipids. The internal standard, α-Hyodeoxycholic Acid-d5, is added at the beginning of this process to account for any analyte loss during extraction. mdpi.com
Serum and Plasma: The most common method is protein precipitation. sigmaaldrich.com Ice-cold acetonitrile or methanol is added to the sample, which is then vortexed and centrifuged to pellet the precipitated proteins. sigmaaldrich.comnih.govrestek.com The resulting supernatant, containing the bile acids, is collected, often evaporated to dryness, and then reconstituted in the initial mobile phase for LC-MS/MS analysis. sigmaaldrich.comrestek.com
Tissues (e.g., Liver): Tissue samples first require homogenization to release the analytes. This is typically done in a solvent mixture, such as acetonitrile:methanol:water, followed by centrifugation to remove tissue debris. mdpi.com
Feces: Fecal samples present a more complex matrix. Preparation may involve lyophilization (freeze-drying), followed by extraction. researchgate.net One method involves extraction with a methanol:PBS (phosphate-buffered saline) solution followed by protein precipitation. mdpi.com An alternative approach for feces is to perform a hydrolysis step with potassium hydroxide (B78521) to release conjugated bile acids before extraction. shimadzu.com
Table 3: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| α-Hyodeoxycholic Acid | α-HDCA |
| α-Hyodeoxycholic Acid-d5 | - |
Extraction and Purification Techniques (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction)
The initial step in the analysis of α-Hyodeoxycholic Acid from complex biological samples such as plasma, serum, bile, or feces involves the isolation and purification of the analyte from interfering substances like proteins, lipids, and salts. nih.gov The choice of extraction technique is dictated by the sample matrix and the required purity of the final extract.
Liquid-Liquid Extraction (LLE) is a conventional method used for bile acid isolation. It involves the partitioning of the analyte between two immiscible liquid phases. Common organic solvents used for extracting bile acids include ethanol (B145695), acetonitrile, and ethyl acetate. nih.govresearchgate.netgoogle.com For instance, a typical LLE protocol might involve acidifying the sample to a pH of 3.0-4.0 before extraction with a solvent like chloroform (B151607) or ethyl acetate. researchgate.netgoogle.com After extraction, the organic phase is often washed, dried with an agent like anhydrous sodium sulfate, and concentrated before further analysis. google.com
Solid-Phase Extraction (SPE) is a more modern and often more efficient alternative to LLE, offering advantages such as higher recovery, cleaner extracts, and the removal of inorganic ions that can interfere with mass spectrometry analysis. nih.gov The process involves passing the sample through a solid sorbent (the stationary phase) that retains the analyte. Interfering compounds are washed away, and the purified analyte is then eluted with an appropriate solvent. For bile acids, hydrophobic sorbents like ODS (octadecylsilyl) silica (B1680970) are commonly used. nih.gov
The table below summarizes common extraction and purification techniques for hyodeoxycholic acid.
| Technique | Matrix | Solvents/Sorbents | Key Steps | Reference |
| Liquid-Liquid Extraction | Pig Bile | Chloroform, Ethyl Acetate | Acidification of sample, extraction with organic solvent, washing, drying, and concentration. | researchgate.netgoogle.com |
| Liquid-Liquid Extraction | Serum | Acetonitrile | Protein precipitation followed by centrifugation to separate the analyte-containing supernatant. | medpace.com |
| Solid-Phase Extraction | Plasma, Urine | Hydrophobic Lipidex 5000, ODS silica | Passing the sample through a sorbent bed to retain bile acids, washing away interferences, and eluting the purified analytes. | nih.gov |
| Column Chromatography | Pig Bile Saponification Solution | Macroporous Resin (e.g., CG161M), Silica Gel | Loading the sample onto a column, washing with a solvent like 40% ethanol, and eluting with a higher concentration of ethanol (e.g., 45% and 60%). | fkit.hrresearchgate.net |
Derivatization Procedures for Enhanced Volatility or Ionization
Derivatization is a chemical modification process employed to enhance the analytical properties of a compound. For bile acids like α-Hyodeoxycholic Acid, derivatization is often necessary to improve volatility for Gas Chromatography-Mass Spectrometry (GC-MS) or to enhance ionization efficiency for Liquid Chromatography-Mass Spectrometry (LC-MS). shimadzu.com
For GC-MS analysis , the inherent low volatility of bile acids requires derivatization of their polar functional groups (hydroxyl and carboxyl groups). A common two-step procedure involves methylation of the carboxyl group followed by trimethylsilylation (TMS) of the hydroxyl groups. shimadzu.com This process converts the non-volatile bile acid into a more volatile derivative suitable for gas chromatography.
For LC-MS/MS analysis , while bile acids can be analyzed directly, derivatization can significantly improve sensitivity. This is achieved by introducing a "charge-tag" to the molecule, which enhances its ionization efficiency in the mass spectrometer's source. mdpi.com For example, Girard hydrazine (B178648) reagents can be used to derivatize the 3-oxo group (after an initial enzymatic oxidation step), introducing a permanently charged quaternary ammonium group. mdpi.com Other reagents, such as 2-bromine-4'-nitroacetophenone, can also be used to derivatize the carboxylic acid function, improving detection. researchgate.net
The following table outlines common derivatization approaches for bile acids.
| Analytical Method | Derivatization Goal | Reagents/Procedure | Resulting Moiety | Reference |
| GC-MS | Increase Volatility | 1. Methylation (for carboxyl group) 2. Trimethylsilylation (for hydroxyl groups) | Methyl ester, Trimethylsilyl ether | shimadzu.com |
| LC-MS/MS | Enhance Ionization (Positive ESI) | Girard Hydrazine Reagent (after oxidation of hydroxyl group) | Quaternary ammonium group (charge-tag) | mdpi.com |
| LC-MS/MS | Improve Detection | 2-bromine-4'-nitroacetophenone and 18-crown ether-6 | Nitroacetophenone ester | researchgate.net |
| LC-MS/MS | Enhance Throughput (Sample-Multiplexing) | Isotopologous reagents like 1-[(4-dimethylaminophenyl)carbonyl]piperazine (DAPPZ) | Isotopically labeled derivatives for simultaneous analysis of multiple samples. | bohrium.com |
Method Validation Criteria for α-Hyodeoxycholic Acid-d5 Assays
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For quantitative assays involving α-Hyodeoxycholic Acid-d5 as an internal standard, validation ensures the reliability, accuracy, and precision of the results. Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). researchgate.net
Assessment of Linearity, Sensitivity, and Specificity
Linearity demonstrates the direct proportionality between the concentration of the analyte and the analytical signal. It is typically assessed by analyzing a series of standards at different concentrations. The relationship is evaluated using a linear regression analysis, with the correlation coefficient (r²) being a key indicator. For bioanalytical methods, an r² value of ≥0.99 is generally considered acceptable. medpace.comresearchgate.net
Sensitivity refers to the lowest concentration of the analyte that can be reliably measured. It is defined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). The LOQ is the lowest concentration on the calibration curve that can be determined with acceptable precision and accuracy. unodc.org
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as metabolites, impurities, or matrix components. unodc.org In LC-MS/MS methods, specificity is achieved by monitoring unique precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM) for both the analyte and the internal standard, α-Hyodeoxycholic Acid-d5. medpace.com
| Parameter | Description | Typical Acceptance Criterion | Reference |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.99 | medpace.comresearchgate.net |
| Sensitivity (LOQ) | The lowest analyte concentration that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio > 10; precision and accuracy within ±15-20%. | unodc.org |
| Specificity | The ability to differentiate and quantify the analyte in the presence of other substances in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard. | unodc.org |
Evaluation of Accuracy, Precision, and Recovery
Accuracy represents the closeness of the mean test results to the true value. It is typically evaluated by analyzing quality control (QC) samples prepared at known concentrations (low, medium, and high) and calculating the percent deviation from the nominal value. An acceptance range of 98.0% to 102.0% is often targeted. researchgate.net For bioanalytical methods, the mean value should be within ±15% of the nominal value. unodc.org
Precision measures the degree of scatter between a series of measurements. It is expressed as the relative standard deviation (%RSD). It is evaluated at two levels:
Intra-day precision (repeatability): Assessed by analyzing replicate QC samples within the same day.
Inter-day precision (intermediate precision): Assessed by analyzing replicate QC samples on different days. The %RSD should generally be better than 15%. researchgate.netunodc.org
Recovery is the extraction efficiency of an analytical method, determined by comparing the analytical response of an extracted sample to the response of a standard solution containing the analyte at the same concentration. While high recovery is desirable, it is more important that the recovery is consistent and reproducible. unodc.org The use of a stable isotope-labeled internal standard like α-Hyodeoxycholic Acid-d5 effectively corrects for variability in recovery.
The table below shows example validation data for a hypothetical bile acid assay.
| QC Level | Nominal Conc. (ng/mL) | Accuracy (% of Nominal) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Low (LQC) | 50 | 101.5% | 4.5% | 6.8% |
| Medium (MQC) | 500 | 99.8% | 3.2% | 5.1% |
| High (HQC) | 4000 | 100.3% | 2.8% | 4.2% |
Stability Studies of α-Hyodeoxycholic Acid-d5 in Analytical Solvents and Biological Samples
Stability studies are essential to ensure that the concentration of the analyte does not change during the entire analytical process, from sample collection to final analysis. The stability of α-Hyodeoxycholic Acid and its deuterated standard is evaluated under various conditions.
Stock Solution Stability: The stability of the analyte and internal standard in the analytical solvent is tested at room temperature and refrigerated conditions over a period of time. mdpi.com
Freeze-Thaw Stability: This study assesses the stability of the analyte in a biological matrix after repeated cycles of freezing and thawing.
Short-Term (Bench-Top) Stability: Evaluates the stability of the analyte in the matrix at room temperature for a period corresponding to the time samples might be left out during processing.
Long-Term Stability: The stability of the analyte in the matrix is assessed over a long period when stored at a specified temperature (e.g., -80°C). mdpi.com
Post-Preparative Stability: This determines the stability of the processed samples (e.g., in the autosampler) before analysis.
For example, a study on bile acids in stool samples showed that while chemical stabilizers can cause quantitative differences, extracted bile acids were stable for up to one week at 4°C and -20°C. researchgate.net Another study demonstrated that derivatized bile acids showed satisfactory reproducibility when analyzed 20 hours after initial preparation. shimadzu.com
| Stability Type | Storage Condition | Purpose |
| Stock Solution | Room Temperature (15–25°C) & Refrigerated (2–8°C) | To ensure the integrity of standard solutions used for calibration and QC preparation. |
| Freeze-Thaw | Multiple cycles from -80°C to room temperature | To simulate the effect of retrieving samples from frozen storage. |
| Long-Term | -80°C for an extended duration (e.g., 12 months) | To define the maximum permissible storage duration for samples. |
| Accelerated | 40°C / 75% Relative Humidity | To predict the effects of short-term temperature excursions outside of the recommended storage conditions. mdpi.com |
Iii. Metabolic Studies and Pathway Elucidation Utilizing α Hyodeoxycholic Acid D5 As a Tracer
Tracing the Biotransformation of α-Hyodeoxycholic Acid in Preclinical Models
The use of α-HDCA-d5 as a tracer has been instrumental in understanding the biotransformation of α-Hyodeoxycholic Acid (α-HDCA) across different experimental setups, from isolated cells to whole organisms.
In vitro cell culture systems provide a controlled environment to study specific cellular metabolic processes. Hepatocytes, the primary liver cells, are central to bile acid synthesis and metabolism. nih.gov Studies using deuterated bile acid tracers in hepatocyte cultures can elucidate the kinetics of bile acid synthesis. For instance, incubating primary hepatocytes with α-HDCA-d5 allows for the tracking of its uptake, intracellular transport, and subsequent metabolic modifications, such as conjugation with amino acids like glycine (B1666218) or taurine (B1682933).
Intestinal epithelial cells, such as those from the IPEC-J2 cell line, are crucial for understanding the role of the gut in bile acid metabolism and signaling. Research has shown that HDCA can suppress the proliferation of intestinal epithelial cells through the farnesoid X receptor (FXR)-PI3K/AKT signaling pathway. nih.gov Utilizing α-HDCA-d5 in such cell models would enable precise measurement of its uptake and direct impact on intracellular signaling cascades, independent of confounding systemic factors. Furthermore, studies with Caco-2 cells, a human colon adenocarcinoma cell line, have demonstrated the anti-inflammatory effects of secondary bile acids, and deuterated tracers could help quantify the intracellular concentration and metabolism of these acids in response to inflammatory stimuli. nih.gov
Table 1: In Vitro Studies with α-Hyodeoxycholic Acid-d5
| Cell Type | Research Focus | Potential Findings with α-HDCA-d5 |
|---|---|---|
| Primary Hepatocytes | Bile acid synthesis, conjugation, and transport | Quantification of uptake, conjugation rates (glycine/taurine), and transport kinetics. |
| IPEC-J2 (Intestinal) | Epithelial cell proliferation and signaling | Measurement of cellular uptake and direct impact on the FXR-PI3K/AKT pathway. |
Ex vivo organ perfusion models, particularly of the liver and kidney, bridge the gap between in vitro and in vivo studies by maintaining the organ's architecture and physiological functions. tno-pharma.comnih.gov These models allow for the investigation of organ-specific metabolism and drug-drug interactions under near-physiological conditions. tno-pharma.com Porcine organs are often used as they are a good substitute for human organs in terms of transporter and metabolic enzyme expression. tno-pharma.com
In an ex vivo perfused liver model, the administration of α-HDCA-d5 into the perfusate enables the direct study of its hepatic extraction, metabolism, and biliary excretion. Researchers can collect bile samples over time to analyze the appearance of deuterated metabolites, providing a clear picture of the liver's capacity to process α-HDCA. This setup is also ideal for investigating the enterohepatic circulation by connecting the perfused liver to a perfused intestinal segment.
Table 2: Potential Applications of α-HDCA-d5 in Ex Vivo Organ Perfusion
| Organ Model | Research Question | Data Obtainable with α-HDCA-d5 |
|---|---|---|
| Perfused Liver | Hepatic clearance and biliary excretion of α-HDCA | Rate of hepatic uptake, metabolic conversion, and excretion into bile. |
| Perfused Kidney | Renal handling and excretion of α-HDCA | Quantification of renal filtration, secretion, and reabsorption. |
In vivo animal models are essential for understanding the systemic metabolism of bile acids, involving the interplay between the liver, intestine, and gut microbiota. The use of α-HDCA-d5 in rodent models, such as rats and mice, has been pivotal in elucidating the pathways of bile acid transformation.
Porcine models are also highly relevant due to the similarity of their bile acid composition to humans, with HDCA being a major constituent of hog bile. wikipedia.org Studies in piglets have demonstrated that dietary HDCA can alter bile acid profiles and gut bacteria. nih.gov Using α-HDCA-d5 would provide precise data on the absorption, distribution, metabolism, and excretion of HDCA in this large animal model.
Zebrafish models, while less common for bile acid studies, offer advantages for high-throughput screening and developmental biology research. Tracing α-HDCA-d5 in zebrafish larvae could provide insights into the role of this bile acid during early development.
Table 3: In Vivo Animal Model Studies Utilizing Deuterated Bile Acid Tracers
| Animal Model | Focus of Study | Key Findings |
|---|---|---|
| Rat | Role of gut microbiota in HDCA formation | Intestinal bacteria can convert muricholic and hyocholic acids to HDCA. nih.gov |
| Mouse (Cyp2c70 knockout) | Bile acid conversion in a human-like context | Tracing the fate of specific bile acids to understand enzymatic pathways. nih.gov |
Investigation of Bile Acid Synthesis and Interconversion Pathways Involving α-Hyodeoxycholic Acid
The primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), are synthesized from cholesterol in the liver. researchgate.netwikipedia.org Secondary bile acids are formed in the intestine through the action of gut bacteria. wikipedia.orgfrontiersin.org α-HDCA is considered a secondary bile acid in most species, including humans. wikipedia.org
In rats, it has been demonstrated that α-HDCA can be formed from muricholic acids and hyocholic acid by intestinal bacteria. nih.gov The transformation of α- and β-muricholic acids to HDCA involves 7α- or 7β-dehydroxylation and a 6β-epimerization reaction. nih.gov A specific gram-positive rod, termed HDCA-1, was isolated from rat intestinal microflora and shown to be capable of this conversion. nih.gov
In pigs, while the majority of HDCA is of secondary origin, a small amount is also found in germ-free pigs, suggesting it may also be a primary bile acid in this species. wikipedia.org The enzymatic pathways for this potential primary synthesis in pigs are not fully elucidated but would involve hydroxylation of a cholesterol precursor at the 3α and 6α positions.
The use of α-HDCA-d5 can help trace these formation pathways in reverse. By administering deuterated metabolites that are precursors to α-HDCA, researchers can track the appearance of the labeled α-HDCA, thus confirming the enzymatic steps involved.
Once formed, α-HDCA can be further metabolized by both host enzymes and the gut microbiota. In humans, HDCA undergoes glucuronidation in the liver and kidneys, primarily at the 6α-hydroxyl group, which is a pathway for the elimination of bile acids. wikipedia.org The enzymes responsible are UDP-glucuronosyltransferases, specifically UGT2B4 and UGT2B7. wikipedia.org
Gut bacteria can also modify α-HDCA. For example, epimerization of the hydroxyl groups can occur. While specific conversions of α-HDCA to other named secondary bile acids are not as well-documented as the conversion of primary bile acids like CA and CDCA to deoxycholic acid (DCA) and lithocholic acid (LCA) respectively, the complex enzymatic machinery of the gut microbiome, including various hydroxysteroid dehydrogenases (HSDHs), suggests that such transformations are possible. mdpi.comresearchgate.net For example, the epimerization of the 3α-hydroxyl group to a 3β-hydroxyl group would produce 3β,6α-dihydroxy-5β-cholanoic acid, a known fecal bile acid. nih.gov
By administering α-HDCA-d5 to in vivo models or in vitro incubations with specific bacterial strains, the formation of these and other novel metabolites can be tracked and identified using mass spectrometry, providing a powerful tool to map the full metabolic potential of the gut microbiome on this specific bile acid.
Table 4: Summary of α-Hyodeoxycholic Acid Interconversion Pathways
| Conversion Process | Location | Key Enzymes/Organisms | Resulting Product |
|---|---|---|---|
| Formation from Muricholic/Hyocholic Acids | Intestine (Rat) | HDCA-1 (Gram-positive rod) | α-Hyodeoxycholic Acid |
| Glucuronidation | Liver, Kidneys (Human) | UGT2B4, UGT2B7 | α-HDCA-6α-glucuronide |
Dynamics of Enterohepatic Circulation of α-Hyodeoxycholic Acid-d5
The enterohepatic circulation is a complex and efficient process that ensures the conservation of the body's bile acid pool. By administering α-Hyodeoxycholic Acid-d5, researchers can quantify the key steps of this circulatory loop, from intestinal uptake to hepatic processing and subsequent re-secretion into the bile.
Following its introduction into the gastrointestinal tract, α-Hyodeoxycholic Acid-d5, like its non-deuterated counterpart, undergoes extensive absorption, primarily in the terminal ileum. This process is mediated by a specialized, high-affinity transporter known as the apical sodium-dependent bile acid transporter (ASBT). The efficiency of this transporter is critical for the conservation of the bile acid pool. Once inside the enterocytes, the labeled bile acid is thought to bind to the ileal bile acid-binding protein (IBABP), which facilitates its transport across the cell to the basolateral membrane. From there, it is exported into the portal circulation via the organic solute transporter alpha-beta (OSTα-OSTβ). Studies utilizing deuterated bile acid tracers have been instrumental in quantifying the efficiency of this intestinal absorption, revealing that a very high percentage of the bile acid pool is reclaimed in each cycle.
Table 1: Key Transporters in the Intestinal Absorption of α-Hyodeoxycholic Acid-d5
| Transporter | Location | Function |
| Apical Sodium-Dependent Bile Acid Transporter (ASBT) | Apical membrane of enterocytes in the terminal ileum | Mediates the primary uptake of bile acids from the intestinal lumen into the enterocytes. |
| Ileal Bile Acid-Binding Protein (IBABP) | Cytosol of enterocytes | Facilitates the intracellular transport of bile acids from the apical to the basolateral membrane. |
| Organic Solute Transporter Alpha-Beta (OSTα-OSTβ) | Basolateral membrane of enterocytes | Exports bile acids from the enterocytes into the portal venous blood. |
Upon reaching the liver via the portal vein, α-Hyodeoxycholic Acid-d5 is efficiently extracted from the blood by hepatocytes. This hepatic uptake is primarily mediated by the Na+-taurocholate cotransporting polypeptide (NTCP) and to a lesser extent by members of the organic anion-transporting polypeptide (OATP) family located on the sinusoidal membrane of the hepatocytes.
Once inside the liver cells, α-Hyodeoxycholic Acid-d5 undergoes conjugation, a critical step that increases its water solubility and reduces its cellular toxicity. This process involves the attachment of an amino acid, either glycine or taurine, to the bile acid's side chain. The enzymes responsible for this are the bile acid-CoA synthetase (BACS) and the bile acid-CoA:amino acid N-acyltransferase (BAAT). The ratio of glycine to taurine conjugation can be influenced by diet and species. Following conjugation, the now amidated α-Hyodeoxycholic Acid-d5 is actively secreted across the canalicular membrane of the hepatocyte into the bile canaliculus. This secretion is driven by the bile salt export pump (BSEP) and, for some conjugated bile acids, by the multidrug resistance-associated protein 2 (MRP2). The use of labeled tracers like α-Hyodeoxycholic Acid-d5 allows for the precise measurement of hepatic transit time and the efficiency of this conjugation and secretion process.
While the enterohepatic circulation is highly efficient, a small fraction of the bile acid pool, including the administered α-Hyodeoxycholic Acid-d5, escapes intestinal reabsorption and enters the colon. A portion of this spillover can be reabsorbed from the colon, while the remainder is excreted in the feces. Furthermore, a small amount of bile acids can enter the systemic circulation. These systemically available bile acids can undergo renal filtration and subsequent excretion in the urine. This urinary excretion pathway becomes more significant in cholestatic conditions where the primary route of biliary excretion is impaired. The high sensitivity of mass spectrometry allows for the detection and quantification of even these low levels of urinary α-Hyodeoxycholic Acid-d5, providing a window into the systemic exposure to bile acids and the activity of alternative elimination pathways.
Impact of the Gut Microbiome on α-Hyodeoxycholic Acid Metabolism
The gut microbiome plays a profound role in shaping the composition and function of the bile acid pool. The large intestine is home to a dense and diverse community of bacteria that possess a wide array of enzymes capable of modifying bile acids that escape enterohepatic circulation.
Primary bile acids, cholic acid and chenodeoxycholic acid, are synthesized in the liver and can be transformed by gut bacteria into secondary bile acids. α-Hyodeoxycholic acid itself is a secondary bile acid in some species, formed from the bacterial 7α-dehydroxylation of cholic acid. When α-Hyodeoxycholic Acid-d5 is introduced, it becomes a substrate for a variety of microbial enzymes. These transformations include deconjugation (the removal of the glycine or taurine moiety), oxidation of the hydroxyl groups, and epimerization. For instance, the 3α-hydroxyl group of α-Hyodeoxycholic Acid-d5 can be oxidized to a 3-keto group and subsequently reduced to a 3β-hydroxyl group, forming hyocholic acid's epimer, β-hyodeoxycholic acid. These bacterially-mediated reactions significantly increase the chemical diversity of the bile acid pool.
Table 2: Examples of Gut Microbiota-Mediated Biotransformations of α-Hyodeoxycholic Acid-d5
| Transformation | Enzyme Family (Example) | Resulting Product (from α-HDCA-d5) |
| Deconjugation | Bile salt hydrolases (BSH) | Unconjugated α-Hyodeoxycholic Acid-d5 |
| Oxidation | Hydroxysteroid dehydrogenases (HSDH) | Keto-derivatives of α-Hyodeoxycholic Acid-d5 |
| Epimerization | Hydroxysteroid dehydrogenases (HSDH) | β-Hyodeoxycholic Acid-d5 |
Iv. Physiological Roles and Signaling Functions of α Hyodeoxycholic Acid
Interaction of α-Hyodeoxycholic Acid with Nuclear Receptors and G Protein-Coupled Receptors
HDCA exerts its signaling functions through intricate interactions with several receptors, most notably the Farnesoid X Receptor (FXR) and the Takeda G Protein-Coupled Receptor 5 (TGR5). Its ability to simultaneously modulate these pathways gives it a unique profile among bile acids. nih.govnih.gov
HDCA is recognized primarily as an antagonist or inhibitor of the Farnesoid X Receptor. nih.govmdpi.com This antagonistic action is a key mechanism behind several of its physiological effects. For instance, by inhibiting FXR in the ileum, HDCA supplementation has been shown to prevent the formation of cholesterol gallstones in mice. nih.gov This inhibition leads to an increase in the expression of bile acid synthesis enzymes, promoting the conversion of cholesterol into bile acids. nih.gov
Furthermore, the ability of HDCA to improve glucose homeostasis is partly attributed to its inhibition of FXR. nih.govnih.gov Studies in mouse models of NAFLD have demonstrated that HDCA treatment can alleviate the disease by inhibiting intestinal FXR. ebi.ac.uk In weaned piglets, HDCA was found to suppress the proliferation of intestinal epithelial cells through an FXR-dependent inhibition of the PI3K/AKT signaling pathway. ebi.ac.uk
In contrast to its effect on FXR, HDCA functions as an agonist for the Takeda G Protein-Coupled Receptor 5 (TGR5), also known as GPBAR1. nih.govgu.sebmj.com Activation of TGR5 signaling by HDCA is a critical pathway for its beneficial effects on glucose metabolism. gu.seresearchgate.net This activation stimulates the secretion of glucagon-like peptide-1 (GLP-1), which in turn improves glucose tolerance and insulin (B600854) secretion. nih.govbmj.com
Preclinical studies have demonstrated that the metabolic benefits of HDCA are dependent on functional TGR5 signaling. In TGR5 knockout mice, the improvements in glucose metabolism and the reduction in body weight gain observed with HDCA treatment were abolished. gu.sebmj.comresearchgate.net This highlights the essential role of the HDCA-TGR5-GLP-1 axis in regulating glucose homeostasis. dovepress.comgu.sebmj.com Furthermore, researchers have synthesized derivatives of HDCA to create selective and potent agonists for GPBAR1, aiming to leverage this pathway for therapeutic purposes in metabolic disorders. nih.govresearchgate.net
Beyond FXR and TGR5, HDCA interacts with other nuclear receptors. It has been identified as a weak agonist for the Liver X Receptor α (LXRα), a key regulator of lipid homeostasis. nih.govresearchgate.net LXRα activation promotes the conversion of cholesterol to bile acids and increases cholesterol efflux from cells. nih.gov
Additionally, a significant mechanism for HDCA's therapeutic potential in NAFLD involves the Peroxisome Proliferator-Activated Receptor α (PPARα). nih.gov HDCA has been shown to facilitate the nuclear localization of PPARα by directly interacting with the RAN protein. nih.govebi.ac.uk This action enhances hepatic fatty acid oxidation, and the anti-NAFLD effects of HDCA are lost in mice with a specific knockout of Pparα in their hepatocytes. nih.gov
Influence of α-Hyodeoxycholic Acid on Lipid and Glucose Homeostasis in Preclinical Models
Through its receptor interactions, HDCA exerts significant influence over lipid and glucose metabolism, as demonstrated in various animal models.
HDCA has demonstrated potent hypolipidemic properties in preclinical studies. nih.govdovepress.com In hamsters fed a diet supplemented with HDCA, a significant lowering of LDL-cholesterol was observed. nih.gov This effect was accompanied by a marked decrease in intestinal cholesterol absorption and a substantial increase in the fecal excretion of neutral sterols. nih.gov While it reduced circulating and stored cholesterol, HDCA also strongly stimulated hepatic cholesterol biosynthesis, indicating a major shift in cholesterol dynamics. nih.gov
| Parameter | Effect of HDCA Treatment | Magnitude of Change (vs. Control) | Reference |
|---|---|---|---|
| LDL-Cholesterol | Significantly Lowered | Data not quantified in abstract | nih.gov |
| Intestinal Cholesterol Absorption | Decreased | 59% Decrease | nih.gov |
| Fecal Excretion of Neutral Sterols | Enhanced | 11.6-fold Increase | nih.gov |
| Hepatic HMG-CoA Reductase Activity | Enhanced | 13.5-fold Increase | nih.gov |
| Hepatic Cholesterol Ester Storage | Reduced | Data not quantified in abstract | nih.gov |
These findings are consistent with other studies showing that HDCA can attenuate atherosclerosis and prevent the formation of cholesterol gallstones. wikipedia.orgnih.govnih.gov The mechanism involves modulating bile acid metabolism via FXR inhibition, which ultimately reduces cholesterol efflux into bile. nih.gov
HDCA has emerged as a significant regulator of glucose homeostasis. dovepress.comresearchgate.net Studies have consistently shown that its administration improves glucose metabolism and insulin sensitivity in various preclinical models of metabolic disease. nih.govnih.gov The primary mechanism involves the dual regulation of TGR5 (activation) and FXR (inhibition), leading to enhanced GLP-1 secretion. nih.govbmj.com
In a study using a rat model of metabolic syndrome, HDCA intervention for four weeks led to significant improvements in several key metabolic markers.
| Parameter | Effect of HDCA Intervention | Reference |
|---|---|---|
| Fasting Blood Glucose (FBG) | Significantly Reduced | nih.gov |
| Fasting Insulin (Ins) | Significantly Reduced | nih.gov |
| Insulin Resistance Index (HOMA-IR) | Significantly Reduced | nih.gov |
Further studies in mice showed that HDCA treatment improved glucose tolerance during an oral glucose tolerance test, an effect that was dependent on TGR5 and the GLP-1 receptor. bmj.comresearchgate.net These findings underscore the potential of HDCA as a modulator of glucose metabolism, acting through specific and well-defined signaling pathways. nih.gov
Modulation of Triglyceride Synthesis and Catabolism
α-Hyodeoxycholic acid has been shown to play a role in lipid metabolism, particularly in the regulation of triglyceride levels. Research indicates that α-HDCA can influence pathways involved in both the synthesis and breakdown of fatty acids. dovepress.com Animal studies have demonstrated that supplementation with α-HDCA can lead to a decrease in LDL-cholesterol concentration and an increase in the excretion of cholesterol. wikipedia.org
One of the key mechanisms through which α-HDCA is thought to exert its effects on lipid metabolism is by interacting with nuclear receptors that govern the expression of genes involved in lipogenesis. Specifically, α-HDCA has been identified as an activator of the liver-X-receptor α (LXRα). frontiersin.orgresearchgate.net LXRα is a critical regulator of lipid homeostasis, and its activation can influence the expression of sterol regulatory element-binding protein-1c (SREBP-1c). ahajournals.org SREBP-1c is a master transcriptional regulator of genes involved in fatty acid synthesis. ahajournals.org
Furthermore, some bile acids have been shown to inhibit LXRα-mediated lipogenesis through the induction of the nuclear corepressor SMILE (small heterodimer partner interacting leucine (B10760876) zipper protein). nih.govnih.gov While the direct effect of α-HDCA on SMILE has not been fully elucidated, the interplay between bile acids, LXRα, and corepressors like SMILE highlights a complex regulatory network. nih.govnih.gov For instance, ursodeoxycholic acid (UDCA), another secondary bile acid, has been found to increase SMILE expression, which in turn represses LXRα-mediated induction of lipogenic genes such as fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC). nih.govnih.gov
Immunomodulatory and Anti-inflammatory Properties of α-Hyodeoxycholic Acid
Emerging evidence strongly suggests that α-HDCA possesses significant immunomodulatory and anti-inflammatory properties. nih.gov It has been shown to influence the activity of various immune cells and modulate key inflammatory signaling pathways.
Effects on Immune Cell Activation and Cytokine Production
α-Hyodeoxycholic acid has been observed to modulate the activation of macrophages, key cells of the innate immune system. nih.govnih.gov In the context of inflammation, particularly in response to stimuli like lipopolysaccharide (LPS), α-HDCA has been shown to suppress the pro-inflammatory response of macrophages. nih.govnih.gov Specifically, studies have demonstrated that α-HDCA can decrease the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in macrophages. nih.govnih.govnih.gov
The immunomodulatory effects of α-HDCA extend to other immune cells as well. For instance, it has been reported to potentiate the activation of the G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5), which can lead to a shift in macrophage polarization towards an anti-inflammatory M2 phenotype, characterized by the upregulation of the anti-inflammatory cytokine IL-10. frontiersin.orgmdpi.com In dendritic cells, another type of immune cell, bile acid receptor activation can lead to a downregulation of TNF-α and IL-12 production. frontiersin.org Furthermore, some studies suggest that hyocholic acid (HCA), a related bile acid, can decrease TNF-α production by CD4+ T cells. researchgate.netmdpi.com
| Immune Cell Type | Effect of α-Hyodeoxycholic Acid | Key Cytokines Modulated | References |
|---|---|---|---|
| Macrophages | Suppresses pro-inflammatory response | ↓ TNF-α, ↓ IL-1β, ↓ IL-6, ↑ IL-10 | nih.govnih.govnih.gov |
| Dendritic Cells | Downregulates pro-inflammatory cytokine production | ↓ TNF-α, ↓ IL-12 | frontiersin.org |
| T Cells (related bile acids) | Decreases pro-inflammatory cytokine production | ↓ TNF-α (by HCA) | researchgate.netmdpi.com |
Modulation of Inflammatory Signaling Pathways
The anti-inflammatory effects of α-HDCA are mediated through its interaction with key intracellular signaling pathways. A primary target is the nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammation. nih.govnih.gov Research has shown that α-HDCA can inhibit the activation of the NF-κB pathway in response to inflammatory stimuli like LPS. nih.govresearchgate.net It achieves this by repressing the phosphorylation and subsequent nuclear translocation of the p65 subunit of NF-κB. nih.govspandidos-publications.com
α-HDCA also exerts its anti-inflammatory effects by modulating the TGR5 signaling pathway. nih.govresearchgate.net Activation of TGR5 by α-HDCA can trigger a cascade that ultimately inhibits NF-κB activation. nih.gov This involves the protein kinase B (AKT) signaling pathway, where α-HDCA has been shown to inhibit LPS-induced AKT activation. nih.govresearchgate.net
Furthermore, the NLRP3 inflammasome, a multi-protein complex that triggers the production of highly pro-inflammatory cytokines IL-1β and IL-18, is another target for bile acid modulation. nih.govnih.gov While some bile acids like deoxycholic acid (DCA) and chenodeoxycholic acid (CDCA) can activate the NLRP3 inflammasome, others, particularly secondary bile acids, can act as inhibitors. frontiersin.orgnih.gov Secondary bile acids have been shown to inhibit NLRP3 inflammasome activation through a GPBAR1-dependent mechanism. frontiersin.org
| Signaling Pathway | Effect of α-Hyodeoxycholic Acid | Mechanism | References |
|---|---|---|---|
| NF-κB | Inhibition | Represses phosphorylation and nuclear translocation of p65 | nih.govnih.govresearchgate.net |
| TGR5/AKT | Activation of TGR5, Inhibition of AKT | TGR5 activation leads to downstream inhibition of NF-κB, partly via AKT modulation | nih.govresearchgate.net |
| NLRP3 Inflammasome | Inhibition (by secondary bile acids) | GPBAR1-dependent inhibition of inflammasome activation | frontiersin.org |
Role in Gastrointestinal and Hepatic Physiology
α-Hyodeoxycholic acid plays a crucial role in maintaining the health and function of the gastrointestinal tract and the liver. Its functions include influencing bile flow, protecting against cholestasis, and regulating the integrity of the intestinal barrier.
Influence on Bile Flow and Cholestasis Mechanisms
Bile flow is a critical physiological process, and its impairment can lead to cholestasis, a condition characterized by the accumulation of toxic bile acids in the liver. portlandpress.com α-HDCA, being a hydrophilic bile acid, is considered less toxic than other bile acids. wikipedia.org In patients with cholestatic liver disease, there is a significant excretion of α-HDCA, suggesting a role for this bile acid in the elimination of more toxic bile acids. wikipedia.org
The expression of key transporters involved in bile acid homeostasis, such as the bile salt export pump (BSEP), is crucial for maintaining normal bile flow. nih.gov The expression of BSEP is regulated by the farnesoid X receptor (FXR). nih.govnih.gov While some bile acids like chenodeoxycholic acid (CDCA) are potent FXR agonists that increase BSEP expression, α-HDCA has been shown to inhibit FXR activity in the intestine. nih.govebi.ac.ukmdpi.com This differential regulation of FXR by various bile acids highlights the complexity of bile acid signaling. In cholestatic conditions, inflammatory cytokines like IL-1β and TNF-α can suppress BSEP expression, further impairing bile flow. plos.org The anti-inflammatory properties of α-HDCA may indirectly contribute to maintaining BSEP function by reducing the levels of these inhibitory cytokines. nih.govnih.gov Furthermore, recent research suggests that α-HDCA can ameliorate cholestatic liver fibrosis. nih.gov
Regulation of Intestinal Barrier Function
The intestinal barrier is a critical defense mechanism that prevents the translocation of harmful substances from the gut into the bloodstream. mdpi.com α-Hyodeoxycholic acid has been shown to enhance intestinal barrier integrity. nih.govfrontiersin.org Studies in piglets have demonstrated that oral administration of α-HDCA leads to the upregulation of tight junction proteins, including ZO-1, Claudin, and Occludin. nih.govfrontiersin.orgresearchgate.net Tight junctions are essential for maintaining the physical barrier between intestinal epithelial cells. mdpi.com
V. α Hyodeoxycholic Acid As a Potential Biomarker in Experimental Disease Models
Alterations in α-Hyodeoxycholic Acid Levels in Preclinical Disease Models
The concentration of α-HDCA exhibits significant changes in animal models of liver, inflammatory, metabolic, and neurological diseases, highlighting its potential as a sensitive biomarker.
In the context of liver disease, particularly Non-Alcoholic Fatty Liver Disease (NAFLD), α-HDCA levels are often inversely correlated with disease presence and severity. nih.gov Studies using multiple mouse models of NAFLD have demonstrated that administration of hyodeoxycholic acid (HDCA) can alleviate the condition. nih.gov Research indicates that a group of gut microbiota-modified bile acids, including HDCA species, are negatively correlated with the severity of NAFLD. nih.gov While specific data on cholestasis and fibrosis models are less detailed, the known role of bile acids in these conditions suggests that α-HDCA levels would likely be altered. In broader studies of liver disease, the percentage of di-hydroxy bile acids, which includes HDCA, has been noted to change in patients with varying degrees of liver disease severity, as measured by the Model for End-stage Liver Disease (MELD) score. nih.gov
Table 1: α-Hyodeoxycholic Acid in Preclinical Liver Disease Models
| Disease Model | Animal Model | Key Finding | Reference |
| Non-Alcoholic Fatty Liver Disease (NAFLD) | Mouse | HDCA species are negatively correlated with the presence and severity of NAFLD. | nih.gov |
| Non-Alcoholic Fatty Liver Disease (NAFLD) | Mouse | HDCA treatment has been shown to alleviate NAFLD. | nih.gov |
| General Liver Disease | Human Study (for context) | The percentage of di-hydroxy bile acids (including HDCA) alters with disease severity (MELD score). | nih.gov |
Preclinical studies suggest a protective role for α-HDCA in inflammatory bowel disease (IBD). In piglet models, HDCA has been shown to effectively alleviate lipopolysaccharide-induced intestinal inflammation. nih.gov Furthermore, research highlights that hyocholic acid and its derivatives, which include HDCA, are promising agents for mitigating colitis in mouse models. frontiersin.org These findings point towards a significant alteration in α-HDCA levels during intestinal inflammation, where its presence is associated with reduced inflammatory states. In piglet models, HDCA administration enhanced intestinal barrier integrity by upregulating tight junction proteins. nih.gov
α-HDCA has been identified as a key characteristic biomarker in animal models of metabolic syndrome. nih.govbohrium.com In rats with metabolic syndrome, α-HDCA was identified as a potential serum biomarker, showing a high inverse relationship with various abnormal metabolic indexes. nih.gov Other studies have found that lower serum concentrations of hyocholic acid species, including HDCA, are associated with obesity and diabetes. researchgate.net This suggests that diminished levels of α-HDCA could be an indicator of metabolic dysregulation.
Table 2: α-Hyodeoxycholic Acid in Preclinical Metabolic Disorder Models
| Disease Model | Animal Model | Key Finding | Reference |
| Metabolic Syndrome | Rat | Identified as a characteristic serum biomarker for Metabolic Syndrome. | nih.govbohrium.com |
| Metabolic Syndrome | Rat | Highly inversely related to various abnormal metabolic syndrome indexes. | nih.gov |
| Obesity & Diabetes | Human Study (for context) | Lower serum concentrations of HCA species (including HDCA) are associated with obesity and diabetes. | researchgate.net |
In the realm of neurological conditions, α-HDCA demonstrates significant anti-inflammatory properties. Studies using lipopolysaccharide (LPS)-induced neuroinflammation models in mice have shown that HDCA can inhibit the inflammatory response in the brain. nih.govresearchgate.net Specifically, it was found to decrease the production of inflammatory mediators in both LPS-stimulated microglial cells in vitro and in the cortex of LPS-treated mice in vivo. nih.gov Another study observed that a refined, low-fat diet in mice led to an increase in colonic HDCA concentrations, which coincided with altered neuroinflammatory gene expression, suggesting a link between diet-modulated gut bile acids and brain inflammation. tandfonline.com
Correlation of α-Hyodeoxycholic Acid Levels with Disease Progression and Severity Markers
The levels of α-HDCA not only change in the presence of disease but also correlate with specific markers of disease progression and severity.
In NAFLD, a clear negative correlation has been established between the levels of HDCA species and the severity of the disease. nih.gov Similarly, in metabolic syndrome rat models, α-HDCA levels were found to be highly inversely related to a variety of abnormal indexes that define the syndrome, such as weight, cholesterol, and insulin (B600854) resistance metrics. nih.gov For instance, one study noted a significant positive correlation between isoursodeoxycholic acid (another bile acid) and markers like fasting blood glucose and LDL-C, while suggesting that hyodeoxycholic acid could also serve as a characteristic biomarker for metabolic syndrome. nih.gov
In models of intestinal inflammation, HDCA's role is linked to markers of barrier function and inflammation. Its administration in piglets led to the upregulation of tight junction proteins like ZO-1 and Occludin and the suppression of pro-inflammatory cytokines such as TNF-α and IL-1β, indicating its levels correlate with improved intestinal integrity and reduced inflammation. nih.gov In neuroinflammation models, the therapeutic effect of HDCA was evidenced by the decreased production of inflammatory mediators including iNOS, COX-2, TNF-α, IL-6, and IL-1β. nih.gov
Mechanistic Insights from α-Hyodeoxycholic Acid Profiling in Disease Pathogenesis
Profiling α-HDCA in various disease models has provided crucial mechanistic insights into its role in pathogenesis.
Liver Disease: In NAFLD, HDCA is believed to exert its therapeutic effects through a dual mechanism involving the gut-liver axis. It inhibits the intestinal farnesoid X receptor (FXR) while simultaneously upregulating hepatic CYP7B1, an enzyme in an alternative bile acid synthesis pathway. nih.gov Additionally, HDCA treatment was found to increase the abundance of beneficial gut bacteria like Parabacteroides distasonis, which enhances lipid catabolism through the hepatic peroxisome proliferator-activated receptor alpha (PPARα) signaling pathway. nih.gov
Intestinal Inflammation: The protective effects of α-HDCA on the intestinal barrier appear to be mediated by the Takeda G-protein-coupled receptor 5 (TGR5). In piglet models, HDCA administration significantly upregulated the ileal gene expression of TGR5. nih.gov Activation of this receptor is known to enhance intestinal barrier function and modulate immune responses.
Neuroinflammation: The anti-neuroinflammatory actions of α-HDCA are also linked to the TGR5 receptor. Research has demonstrated that HDCA prevents LPS-induced microglial inflammation by regulating the TGR5/AKT/NF-κB signaling pathway. nih.govresearchgate.net By activating TGR5, HDCA inhibits the phosphorylation and nuclear translocation of NF-κB, a key transcription factor that drives the expression of many pro-inflammatory genes. nih.gov
Vii. Future Research Directions and Methodological Innovations in α Hyodeoxycholic Acid Research
Integration of α-Hyodeoxycholic Acid Research with Systems Biology and Multi-Omics Approaches
A systems biology approach, which combines multiple layers of biological data, is essential for a holistic understanding of α-HDCA's influence. By integrating data from metabolomics, lipidomics, transcriptomics, and proteomics, researchers can construct comprehensive models of how α-HDCA modulates cellular networks and physiological processes. mdpi.com This multi-omics strategy helps to bridge the gap between genotype and phenotype, revealing how information flows between different biological levels. mdpi.com
Metabolomics and lipidomics provide a snapshot of the small molecules within a biological system, offering direct insights into metabolic status. nih.govbevital.no Integrating these platforms with α-HDCA research allows scientists to observe the broad consequences of its presence and signaling activity. For instance, studies have used ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS/MS) to profile how bile acids, including HDCA, correlate with changes in the wider metabolome and lipidome in various conditions. nih.govnih.govfrontiersin.org
Future research will focus on using this integrated approach to map the downstream effects of α-HDCA on interconnected metabolic pathways. This includes its influence on fatty acid metabolism, amino acid profiles, and the composition of complex lipids like ceramides (B1148491) and phosphatidylcholines, which are implicated in metabolic diseases. nih.govfrontiersin.org Such studies can identify novel biomarkers and clarify the systemic impact of therapeutic interventions targeting α-HDCA-related pathways. bevital.nonih.gov
Table 1: Examples of Metabolomics/Lipidomics Integration in Bile Acid Research
| Omics Platform | Key Findings Related to Bile Acids | Research Context | Reference |
|---|---|---|---|
| UPLC-ESI-QTOFMS (Metabolomics & Lipidomics) | Identified significant changes in bile acid synthesis metabolites (e.g., T-β-MCA) and various lipid species in a mouse model with altered bile acid metabolism. | Anti-obesity and anti-diabetes studies in CYP7A1-transgenic mice. | nih.gov |
| LC/MS/MS (Targeted Metabolomics & Lipidomics) | Correlated plasma and fecal bile acid profiles (including GHDCA) with changes in lipid profiles to classify disease states. | Model classification of Type 2 Diabetes in non-human primates. | nih.gov |
| UPLC-MS/MS (Lipidomics & Metabolomics) | Characterized distinct alterations in bile acid profiles and lipid metabolism pathways in chemically-induced models of intrahepatic cholestasis. | Mechanistic study of acute cholestatic liver disease in mice. | frontiersin.org |
Connecting the presence of α-HDCA to changes in gene and protein expression is fundamental to understanding its mechanisms of action. Transcriptomic analyses (e.g., RNA-seq) and proteomics can reveal how α-HDCA modulates cellular machinery by regulating the expression of key genes and proteins. nih.govresearchgate.net For example, research has shown that HDCA can influence the expression of genes related to primary bile acid synthesis and fatty acid degradation. dovepress.comnih.govnih.gov Specifically, it has been found to affect the expression of the nuclear receptor FXR and key enzymes like CYP7A1 (the rate-limiting enzyme in the classical bile acid synthesis pathway) and CYP7B1 (involved in the alternative pathway). dovepress.comnih.gov Furthermore, HDCA treatment in animal models led to significant changes in proteins involved in fatty acid degradation, such as PPARα, CPT1, CPT2, and FABP1. dovepress.comnih.gov
Future studies will leverage these technologies to create detailed correlation maps, linking specific concentrations of α-HDCA to the expression levels of a wide array of genes and proteins. This will help elucidate its regulatory role in inflammation, immune responses, and gut-liver communication, providing a deeper mechanistic understanding. nih.govresearchgate.net
Table 2: Genes and Proteins Modulated by α-Hyodeoxycholic Acid
| Molecule | Type | Associated Pathway/Function | Observed Effect of HDCA | Reference |
|---|---|---|---|---|
| FXR (Farnesoid X Receptor) | Protein (Nuclear Receptor) | Bile Acid Synthesis, Lipid Metabolism | Inhibited/Antagonized | dovepress.comnih.govnih.govresearchgate.net |
| CYP7A1 | Protein (Enzyme) | Classical Pathway of Bile Acid Synthesis | Expression inhibited/downregulated | dovepress.comnih.gov |
| CYP7B1 | Protein (Enzyme) | Alternative Pathway of Bile Acid Synthesis | Expression enhanced/upregulated | dovepress.comnih.govresearchgate.net |
| PPARα (Peroxisome Proliferator-Activated Receptor Alpha) | Protein (Nuclear Receptor) | Fatty Acid Oxidation | Expression/Activity enhanced | dovepress.comnih.govnih.gov |
| CPT1, CPT2 (Carnitine Palmitoyltransferase 1 & 2) | Proteins (Enzymes) | Fatty Acid Transport/Oxidation | Expression enhanced | dovepress.comnih.gov |
| TGR5 (GPBAR1) | Protein (G-Protein Coupled Receptor) | Metabolic Regulation, GLP-1 Secretion | Activated | researchgate.netnih.govfrontiersin.org |
Development of Novel In Vitro and Ex Vivo Models for Mechanistic Studies
To accurately probe the cellular and molecular mechanisms of α-HDCA, researchers require sophisticated in vitro and ex vivo models that faithfully replicate human physiology. While traditional models like 2D cell cultures (e.g., HepG2 cells) and sandwich-cultured human hepatocytes (SCHH) have been valuable, they have limitations in capturing the complex interplay between different cell types and the architecture of tissues. scispace.comkuleuven.be
Future advancements will focus on the development and application of more complex systems:
3D Spheroid and Organoid Cultures: These models better mimic the three-dimensional structure and cell-cell interactions of the liver, providing a more physiologically relevant environment to study bile acid metabolism and transport. tno.nl
Liver-on-a-Chip (Microphysiological Systems): These devices can integrate multiple cell types (e.g., hepatocytes, endothelial cells, immune cells) and simulate blood flow, allowing for dynamic studies of α-HDCA's effects on liver function and drug-induced cholestasis.
Gut-Liver Axis Models: Given that α-HDCA is a secondary bile acid produced by gut microbiota, in vitro models that co-culture human intestinal cells (like Caco-2) with liver cells are crucial. Advanced models will increasingly incorporate representative gut microbial communities to study the synthesis of α-HDCA and its subsequent effects on both gut barrier function and hepatic signaling. wisc.edu
Precision-Cut Liver Slices (PCLS): This ex vivo technique preserves the native liver architecture and cellular diversity, offering a robust platform for short-term mechanistic studies on bile acid handling. tno.nl
These innovative models will be instrumental in dissecting the direct effects of α-HDCA on specific cell types and exploring complex interactions that are difficult to study in vivo. kuleuven.be
Exploration of Uncharacterized Metabolic Pathways and Biological Functions of α-Hyodeoxycholic Acid
While significant progress has been made, many aspects of α-HDCA's biological role remain to be discovered. It is known to be a hydrophilic secondary bile acid that can act as a signaling molecule, notably as an antagonist for the FXR nuclear receptor and an agonist for the TGR5 membrane receptor. nih.govresearchgate.netnih.gov Its involvement in fatty acid oxidation and glucose homeostasis is also an active area of research. dovepress.comnih.gov
Future research should focus on several promising yet underexplored areas:
Immune Modulation: Emerging evidence suggests that bile acids, including HDCA, can modulate inflammatory responses. nih.govnih.gov Studies indicate HDCA can attenuate macrophage pro-inflammatory activity, potentially by interacting with receptors like Toll-like receptor 4 (TLR4). researchgate.net Further investigation is needed to characterize its role in both innate and adaptive immunity, particularly within the context of intestinal and liver inflammation.
Central Nervous System Effects: The gut-brain axis is a critical communication pathway, and bile acids have been shown to cross the blood-brain barrier and exert effects within the central nervous system. HDCA has been implicated in preventing central neuroinflammation, a function that warrants deeper mechanistic exploration. nih.gov
Novel Metabolic Transformations: The primary metabolic fate of α-HDCA in humans is thought to be glucuronidation. wikipedia.org However, the full spectrum of its biotransformation by both host enzymes and the gut microbiome is not completely understood. Future metabolomic studies could uncover novel sulfated, acylated, or other modified derivatives of α-HDCA, potentially with unique biological activities. mdpi.com
Interaction with Other Receptors: Beyond FXR and TGR5, it is plausible that α-HDCA or its metabolites interact with other cellular sensors, including other nuclear receptors (e.g., LXR, PXR, VDR) or ion channels, to mediate its diverse effects. nih.gov
Advancements in Stable Isotope Tracing Methodologies for Complex Biological Systems
Stable isotope-labeled compounds like α-Hyodeoxycholic Acid-d5 are indispensable tools for metabolic research. nih.gov They allow scientists to trace the metabolic fate of molecules through complex biological systems without the use of radioactivity. nih.govbitesizebio.com This technique is foundational for kinetic studies that measure the pool size, synthesis, and turnover rates of bile acids. tandfonline.com
The future of α-HDCA research will be significantly enhanced by ongoing advancements in stable isotope tracing methodologies:
Increased Sensitivity of Mass Spectrometry: The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) has dramatically improved the sensitivity of detection. tandfonline.com This allows for the quantification of isotope enrichment in progressively smaller sample volumes, such as microliter-scale blood samples from mice, which was previously impossible. tandfonline.com This miniaturization is less invasive and enables more detailed time-course studies in small animal models.
Positional Isotope Analysis: Using tracers with isotopes at specific atomic positions, combined with high-resolution mass spectrometry, can provide detailed information about the activity of specific enzymes and metabolic pathways. nih.gov
Metabolic Flux Analysis (MFA): Integrating stable isotope tracing data with computational modeling, such as MFA, allows for the quantitative analysis of metabolic reaction rates and flux distributions. nih.gov Applying MFA to studies using α-Hyodeoxycholic Acid-d5 can provide unprecedented insight into how it is synthesized, transported, and catabolized, and how it influences the flux through other interconnected metabolic pathways.
Multi-Isotope Tracing: The simultaneous use of multiple tracers (e.g., labeling with ¹³C, ²H (deuterium), and ¹⁵N) can track the fates of different atoms within a molecule or across different classes of molecules (e.g., bile acids, amino acids, glucose) in a single experiment, providing a more dynamic and integrated view of metabolism. nih.govnih.gov
These methodological innovations, centered around the use of tracers like α-Hyodeoxycholic Acid-d5, will continue to refine our understanding of bile acid kinetics and metabolism in both health and disease. researchgate.net
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing and characterizing α-Hyodeoxycholic Acid-d5 in metabolic studies?
- Methodological Approach : Deuterated compounds like α-Hyodeoxycholic Acid-d5 require isotopic purity validation via mass spectrometry (e.g., LC-MS/MS) to confirm ≥98% deuteration at specified positions. Structural confirmation should include nuclear magnetic resonance (NMR) to verify hydroxyl group positions (3α,6α) and bile acid backbone integrity .
- Application : Use as an internal standard in quantitative metabolomics to correct for matrix effects and ionization efficiency variations in bile acid profiling .
Q. How does α-Hyodeoxycholic Acid-d5 differ functionally from its non-deuterated counterpart in lipid metabolism assays?
- Experimental Design : Compare dose-response curves in in vitro models (e.g., hepatocytes or enterocytes) using both compounds. Monitor deuterium kinetic isotope effects (KIEs) on receptor binding (e.g., FXR, TGR5) via competitive assays and downstream gene expression (e.g., CYP7A1, SHP) .
- Data Interpretation : Minor KIEs are expected due to non-labile deuterium positions, but confirm via parallel experiments with non-deuterated controls .
Q. What protocols optimize α-Hyodeoxycholic Acid-d5 stability in long-term cell culture studies?
- Stability Testing : Assess degradation under varying pH (intestinal vs. hepatic environments), temperature (4°C vs. 37°C), and light exposure. Use LC-MS to quantify intact compound over time.
- Best Practices : Store stock solutions in anhydrous DMSO at -80°C and prepare working solutions fresh to avoid hydrolysis of the 24-carboxylic acid group .
Advanced Research Questions
Q. How can α-Hyodeoxycholic Acid-d5 resolve contradictions in bile acid receptor activation studies?
- Case Study : Discrepancies in TGR5 agonism EC50 values (e.g., reported 31.6 µM for HDCA vs. lower values in other studies) may arise from assay-specific factors (e.g., cell type, transfection efficiency). Use α-Hyodeoxycholic Acid-d5 as a tracer to normalize inter-assay variability in receptor saturation experiments.
- Methodology : Co-administer deuterated and non-deuterated forms in dose-ranging studies to isolate pharmacokinetic vs. pharmacodynamic effects .
Q. What experimental frameworks validate α-Hyodeoxycholic Acid-d5 as a biomarker for metabolic-associated fatty liver disease (MAFLD)?
- Study Design : Conduct longitudinal cohort studies comparing MAFLD patients and controls. Quantify serum α-Hyodeoxycholic Acid-d5 levels via targeted metabolomics and correlate with histopathological scores (e.g., NAFLD Activity Score).
- Analytical Rigor : Adjust for confounding variables (e.g., gut microbiota composition) using multivariate regression. Validate findings in in vivo models (e.g., diet-induced MAFLD mice) with deuterated bile acid supplementation .
Q. How to design isotope dilution assays for α-Hyodeoxycholic Acid-d5 in complex biological matrices?
- Workflow :
Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate bile acids from plasma/feces.
Spike-in Protocol : Add known quantities of α-Hyodeoxycholic Acid-d5 pre-extraction to calculate recovery rates.
Quantification : Employ multiple reaction monitoring (MRM) transitions specific to deuterated vs. endogenous forms (e.g., m/z 413.3→413.3 for d5 vs. m/z 408.3→408.3 for non-deuterated) .
- Validation Metrics : Report intra-day/inter-day precision (CV <15%) and accuracy (80-120% recovery) per FDA bioanalytical guidelines.
Q. What mechanisms explain α-Hyodeoxycholic Acid-d5’s hepatoprotective effects in cholestatic models?
- Mechanistic Approach : Use deuterated compound to track bile acid flux in Abcb11−/− (BSEP-deficient) mice. Combine with RNA-seq to identify FXR/TGR5-dependent pathways (e.g., NF-κB inhibition, Nrf2 activation).
- Contradiction Management : Address conflicting reports on hydrophobicity-driven toxicity by comparing deuterated vs. non-deuterated bile acid accumulation in hepatocyte lipid droplets .
Methodological Notes
- Data Contradiction Analysis : When conflicting results arise (e.g., receptor affinity vs. in vivo efficacy), use α-Hyodeoxycholic Acid-d5 to decouple compound stability from biological activity via isotopic tracing .
- Advanced Instrumentation : High-resolution mass spectrometry (HRMS) is critical for distinguishing α-Hyodeoxycholic Acid-d5 from isobaric metabolites (e.g., β-isomers) in untargeted metabolomics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
